Potassium(3-fluoro-4-biphenyl)trifluoroborate

Description

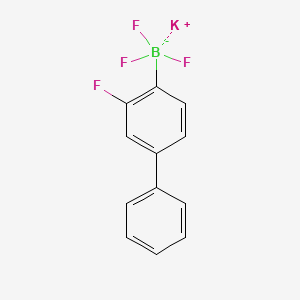

Potassium(3-fluoro-4-biphenyl)trifluoroborate (CAS: 850623-57-3, molecular formula: C₁₂H₈BF₄K) is an organoboron reagent widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures. The compound features a biphenyl scaffold substituted with a fluorine atom at the 3-position, enhancing its electronic and steric profile. Trifluoroborate salts like this are preferred over boronic acids due to their superior stability, reduced toxicity, and ease of handling . This compound is particularly valuable in pharmaceutical and materials science research for constructing fluorinated aromatic systems, which often exhibit improved metabolic stability and bioavailability .

Properties

Molecular Formula |

C12H8BF4K |

|---|---|

Molecular Weight |

278.10 g/mol |

IUPAC Name |

potassium;trifluoro-(2-fluoro-4-phenylphenyl)boranuide |

InChI |

InChI=1S/C12H8BF4.K/c14-12-8-10(9-4-2-1-3-5-9)6-7-11(12)13(15,16)17;/h1-8H;/q-1;+1 |

InChI Key |

RNFLHCXNNKVLBO-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)C2=CC=CC=C2)F)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide typically involves the reaction of 2-fluoro-4-phenylphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems for purification and quality control ensures consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: It can be reduced to form borohydrides or other reduced boron species.

Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium chloride or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Borohydrides or reduced boron species.

Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, also known as Potassium trifluoro(2-fluorobiphenyl-4-yl)borate, is a specialized boron-containing reagent that has garnered interest in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. It is a useful research compound with a molecular formula of C12H8BF4K and a molecular weight of 278.1 g/mol. The purity of the compound is usually 95%.

Applications and Case Studies

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate is a specialty product used in proteomics research applications.

- Antimicrobial Activity : A study investigating various biphenyl derivatives found that compounds with trifluoroborate groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. The mechanism was attributed to increased lipophilicity and membrane permeability.

- Cancer Research : In a recent investigation, a series of fluorinated biphenyls were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential as lead compounds for further development.

- Trifluoromethylation : Potassium organotrifluoroborates can be efficiently used in radical reactions . The copper-mediated radical trifluoromethylation of unsaturated potassium organotrifluoroborates has been described .

- Pain Reduction: Potassium thiophene-3-trifluoroborate, when orally administered, reduced peritoneovisceral pain induced by acetic acid when intra-peritoneally administered .

Mechanism of Action

The mechanism by which potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide exerts its effects involves the formation of a boron-carbon bond through a cross-coupling reaction. The compound acts as a boron source, which reacts with a palladium catalyst and an organic halide to form the desired product. The presence of fluorine atoms in the structure enhances the reactivity of the boron center, facilitating the formation of the boron-carbon bond.

Comparison with Similar Compounds

Key Research Findings

Catalytic Performance

- Palladium Catalysts : this compound achieves >95% yield in couplings with aryl bromides using XPhos-Pd-G2 (0.5 mol% loading) . In contrast, potassium 4-chlorophenyltrifluoroborate requires higher catalyst loadings (1–2 mol%) for comparable yields .

- Electrochemical Reactivity : Benzyltrifluoroborates exhibit faster charge transfer rates (e.g., k₀ = 5.56 × 10⁻⁵ cm/s) than carboxylates, enabling efficient radical cross-couplings. Fluorinated biphenyl analogs may follow similar trends .

Comparative Data Table

Biological Activity

Potassium(3-fluoro-4-biphenyl)trifluoroborate is an organoboron compound that has garnered attention due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C13H8F4B

- Molecular Weight : Approximately 278.1 g/mol

- Melting Point : 290-294 °C

- Irritant Classification : This compound is classified as an irritant, posing risks upon inhalation, skin contact, or ingestion.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Borylation Reactions : Using boronic acids and trifluoroborate reagents.

- Copper-Mediated Trifluoromethylation : Leveraging copper catalysts to generate trifluoromethyl radicals that react with aryl compounds .

Antinociceptive Properties

Research has indicated that organotrifluoroborates, including this compound, may exhibit antinociceptive properties. A study involving potassium thiophene-3-trifluoroborate (a structurally related compound) demonstrated that it acted as a non-covalent competitive inhibitor of serine proteases such as trypsin and α-chymotrypsin. The study suggested that these compounds could interact with the active sites of these enzymes through hydrogen bonding, potentially leading to pain relief mechanisms .

Toxicological Investigations

Toxicological studies on related organotrifluoroborates have shown no significant adverse effects on hepatic and renal functions in animal models. For instance, a study on potassium thiophene-3-trifluoroborate found no alterations in liver and kidney enzyme activities after administration at varying dosages (25, 50, and 100 mg/kg) . This indicates a favorable safety profile for similar compounds.

Case Studies and Research Findings

- Trifluoromethylation Reactions :

- Inhibition Studies :

Comparative Analysis Table

The following table compares this compound with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H8F4B | Specific substitution pattern enhancing reactivity |

| Potassium(3-fluoro-4-methoxyphenyl)trifluoroborate | C13H11F3B | Contains a methoxy group instead of biphenyl |

| Potassium(4-fluoro-3-(trifluoromethyl)phenyl)trifluoroborate | C13H8F7B | Features a trifluoromethyl group |

Q & A

Q. What are the standard synthetic routes for preparing Potassium(3-fluoro-4-biphenyl)trifluoroborate?

Potassium trifluoroborates are typically synthesized via the reaction of arylboronic acids with potassium fluoride (KF) in a polar aprotic solvent (e.g., THF or acetone) under anhydrous conditions . For biphenyl derivatives, the boronic acid precursor (3-fluoro-4-biphenylboronic acid) is first prepared through cross-coupling or directed ortho-metalation, followed by treatment with KF. Purification often involves recrystallization or column chromatography to isolate the trifluoroborate salt .

Q. What safety protocols are essential for handling this compound?

While specific safety data for this compound is limited, trifluoroborates generally require handling in a well-ventilated fume hood, with nitrile gloves, lab coats, and safety goggles. Avoid inhalation and skin contact, as related trifluoroborates are classified for acute toxicity and skin/eye irritation . Storage should be in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

This reagent enables the introduction of a fluorinated biphenyl moiety into target molecules. Standard conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), and a biphasic solvent system (THF/water) to facilitate transmetalation. The trifluoroborate’s stability reduces premature protodeboronation compared to boronic acids .

Advanced Research Questions

Q. What roles do endogenous boronic acid and fluoride play in the reaction mechanism?

During Suzuki coupling, hydrolysis of the trifluoroborate generates trace aryl boronic acid and fluoride. The boronic acid participates in transmetalation, while fluoride activates the palladium catalyst and stabilizes intermediates, enhancing catalytic turnover. However, excess fluoride can inhibit the reaction by forming unreactive Pd-F complexes, necessitating careful base selection (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How can reaction conditions be optimized to suppress protodeboronation side reactions?

Protodeboronation is minimized by using aqueous THF (10:1 THF/H₂O) instead of toluene/water, as the latter promotes hydrolysis. Lower temperatures (e.g., 50°C) and faster reaction times reduce exposure to basic conditions that accelerate degradation. Pre-drying the trifluoroborate and using degassed solvents also improve stability .

Q. What strategies mitigate competing side reactions in complex molecular systems?

In sterically hindered or electron-deficient substrates, slow transmetalation can lead to homocoupling or aryl halide reduction. Adding catalytic amounts of silver oxide (Ag₂O) or switching to bulky ligands (e.g., SPhos) improves selectivity. Monitoring reaction progress via ¹⁹F NMR helps identify intermediates and adjust conditions dynamically .

Q. How do computational methods aid in predicting reactivity and regioselectivity?

Density Functional Theory (DFT) calculations model the transition states of transmetalation and oxidative addition, guiding ligand and base selection. For example, electron-withdrawing groups on the biphenyl ring increase electrophilicity, favoring coupling at meta positions. QTAIM analysis can validate noncovalent interactions (e.g., Pd···F) that stabilize intermediates .

Data Contradiction and Resolution

Q. Why do some studies report variable yields with Potassium trifluoroborates in Suzuki couplings?

Discrepancies arise from differences in solvent systems, base strength, and catalyst loading. For example, aqueous THF with Cs₂CO₃ consistently achieves >95% yield, while toluene/water systems stagnate at ~55% due to incomplete hydrolysis and side reactions. Standardizing solvent purity and base stoichiometry resolves these inconsistencies .

Q. How does the fluorine substituent influence coupling efficiency compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing effect accelerates oxidative addition but slows transmetalation. Comparative studies show fluorinated trifluoroborates require higher temperatures (80°C vs. 60°C) for efficient coupling. However, the fluorine enhances stability against protodeboronation, making it preferable for multistep syntheses .

Applications in Medicinal Chemistry

Q. What are the advantages of using this reagent in fluorinated drug candidate synthesis?

The 3-fluoro-4-biphenyl group improves metabolic stability and bioavailability in drug candidates. For example, it has been used to synthesize kinase inhibitors where fluorine enhances target binding via C-F···H interactions. The trifluoroborate’s shelf stability simplifies storage compared to air-sensitive boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.